molecular formula C16H21ClO3 B14346662 4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride CAS No. 92892-62-1

4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride

Cat. No.: B14346662
CAS No.: 92892-62-1
M. Wt: 296.79 g/mol
InChI Key: PVVYPCNCYFHXBV-UHFFFAOYSA-N
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Description

4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride is an organic compound with the molecular formula C16H21ClO3. It is a benzoyl chloride derivative, characterized by the presence of a 1,3-dioxane ring substituted with a pentyl group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride typically involves the reaction of 4-(5-Pentyl-1,3-dioxan-2-YL)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials.

Mechanism of Action

The mechanism of action of 4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler analogue without the dioxane ring and pentyl group.

    4-(1,3-Dioxan-2-YL)benzoyl Chloride: Lacks the pentyl substitution on the dioxane ring.

    4-(5-Pentyl-1,3-dioxan-2-YL)benzoic Acid: The carboxylic acid precursor to the acyl chloride.

Uniqueness

4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride is unique due to the presence of both the 1,3-dioxane ring and the pentyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

4-(5-pentyl-1,3-dioxan-2-yl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClO3/c1-2-3-4-5-12-10-19-16(20-11-12)14-8-6-13(7-9-14)15(17)18/h6-9,12,16H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVYPCNCYFHXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1COC(OC1)C2=CC=C(C=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563565
Record name 4-(5-Pentyl-1,3-dioxan-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92892-62-1
Record name 4-(5-Pentyl-1,3-dioxan-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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